molecular formula C32H58N8O8S B1668193 Cabiotraxetan CAS No. 451478-45-8

Cabiotraxetan

カタログ番号 B1668193
CAS番号: 451478-45-8
分子量: 714.9 g/mol
InChIキー: VIBJRSVZPSGVKI-LNFMTQTQSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cabiotraxetan is a therapeutic carrier.

科学的研究の応用

  • Taxane Anticancer Agents: A Patent Perspective

    • This paper reviews the patent literature from 2010 to early 2015 on taxane-based chemotherapies and drug developments, including cabazitaxel, which was approved by the FDA in 2010 for metastatic hormone-refractory prostate cancer treatment (Ojima et al., 2016).
  • Activity of Cabazitaxel After Docetaxel and Abiraterone Acetate Therapy in Patients with Castration-Resistant Prostate Cancer

    • This study evaluated the efficacy of cabazitaxel in patients with metastatic castration-resistant prostate cancer (mCRPC) who had previously received docetaxel and abiraterone acetate treatment. It found that cabazitaxel was active in this selected patient population (Sella et al., 2014).
  • Novel Actions of Next-Generation Taxanes Benefit Advanced Stages of Prostate Cancer

    • This research compared cabazitaxel with docetaxel, aiming to determine which tumors are most likely to respond. The study found that cabazitaxel not only induces improved cytostatic and cytotoxic effects but also affects distinct molecular pathways, which could underlie its efficacy after docetaxel treatment has failed in patients with CRPC (de Leeuw et al., 2015).
  • Improving Outcomes with Recent Advances in Chemotherapy for Castrate-Resistant Prostate Cancer

    • This review discusses the development of cabazitaxel for mCRPC, evaluating its efficacy and highlighting strategies for toxicity management. The study focuses on the pre-clinical and clinical development of cabazitaxel (Sartor et al., 2010).
  • ABCB1 Mediates Cabazitaxel–Docetaxel Cross-Resistance in Advanced Prostate Cancer

    • This study demonstrated that docetaxel resistance confers cross-resistance to cabazitaxel. It highlighted a mechanism of cabazitaxel resistance involving ABCB1 and suggested the potential use of combinations of antiandrogens with cabazitaxel for treating advanced CRPC (Lombard et al., 2017).
  • Current Taxane Formulations and Emerging Cabazitaxel Delivery Systems

    • This review summarizes clinical-stage approaches for taxane formulation and recent efforts to develop novel cabazitaxel delivery systems, indicating a continued interest in optimizing the delivery and efficacy of this drug (Sun et al., 2018).

特性

CAS番号

451478-45-8

製品名

Cabiotraxetan

分子式

C32H58N8O8S

分子量

714.9 g/mol

IUPAC名

2-[4-[2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentylamino]hexylamino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

InChI

InChI=1S/C32H58N8O8S/c41-27(34-11-7-2-1-5-9-33-10-6-3-4-8-26-31-25(24-49-26)35-32(48)36-31)20-37-12-14-38(21-28(42)43)16-18-40(23-30(46)47)19-17-39(15-13-37)22-29(44)45/h25-26,31,33H,1-24H2,(H,34,41)(H,42,43)(H,44,45)(H,46,47)(H2,35,36,48)/t25-,26-,31-/m0/s1

InChIキー

VIBJRSVZPSGVKI-LNFMTQTQSA-N

異性体SMILES

C1CN(CCN(CCN(CCN1CC(=O)NCCCCCCNCCCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)CC(=O)O)CC(=O)O)CC(=O)O

SMILES

C1CN(CCN(CCN(CCN1CC(=O)NCCCCCCNCCCCCC2C3C(CS2)NC(=O)N3)CC(=O)O)CC(=O)O)CC(=O)O

正規SMILES

C1CN(CCN(CCN(CCN1CC(=O)NCCCCCCNCCCCCC2C3C(CS2)NC(=O)N3)CC(=O)O)CC(=O)O)CC(=O)O

外観

Solid powder

その他のCAS番号

451478-45-8

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Cabiotraxetan

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cabiotraxetan
Reactant of Route 2
Cabiotraxetan
Reactant of Route 3
Reactant of Route 3
Cabiotraxetan
Reactant of Route 4
Cabiotraxetan
Reactant of Route 5
Cabiotraxetan
Reactant of Route 6
Cabiotraxetan

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。